Regioisomeric Amide Orientation Alters Hydrogen-Bond Donor/Acceptor Topology Relative to N-Cyclohexylfuran-2-carboxamide
N-(Furan-2-yl)cyclohexanecarboxamide is the 'reverse amide' regioisomer of N-cyclohexylfuran-2-carboxamide (CAS 10354-47-9). In the target compound, the carbonyl is attached to the cyclohexane ring and the nitrogen is directly bonded to the furan C2 position, whereas in the regioisomer the carbonyl is attached to the furan ring and the nitrogen is bonded to the cyclohexane . This reversal changes the topological polar surface area (TPSA) and the spatial orientation of the hydrogen-bond donor (NH) relative to the furan oxygen acceptor. The regioisomer scaffold has been patented as a D3/D2 dopamine receptor subtype-selective antagonist pharmacophore with reported potent antipsychotic activity, favorable pharmacokinetic properties, and low extrapyramidal side effects in animal models [1]. The reverse amide geometry of the target compound presents a distinct pharmacophore that may engage different target residues or exhibit altered metabolic stability [2]. Direct quantitative binding or functional data for the target compound are not available in the public domain as of 2026.
| Evidence Dimension | Amide bond orientation (carbonyl position relative to furan/cyclohexane rings) |
|---|---|
| Target Compound Data | Carbonyl on cyclohexane; nitrogen directly on furan C2 (reverse amide / retro-amide geometry) |
| Comparator Or Baseline | N-Cyclohexylfuran-2-carboxamide (CAS 10354-47-9): Carbonyl on furan C2; nitrogen on cyclohexane (conventional furan-2-carboxamide geometry) |
| Quantified Difference | Qualitative structural difference; no quantitative comparative binding or functional data available for the target compound |
| Conditions | Structural comparison based on IUPAC nomenclature and chemical structure databases (PubChem CID 23457022 for target; ChemSpider 15207030 for regioisomer) |
Why This Matters
For procurement decisions in medicinal chemistry or chemical biology programs, the amide orientation determines which synthetic intermediates are required and which biological targets may be engaged; the regioisomer's established D3/D2 activity cannot be assumed for the reverse amide.
- [1] Li, J. et al. (2020). N-Cyclohexyl-furan-2-carboxamide compounds, preparation method and application. CN111269203A. Reports D3/D2 receptor subtype-selective antagonism, strong anti-schizophrenia activity, and good pharmacokinetic properties for the regioisomer scaffold. View Source
- [2] Monier, M., El-Mekabaty, A., & Elattar, K. M. (2018). Five-membered ring systems with one heteroatom: Synthetic routes, chemical reactivity, and biological properties of furan-carboxamide analogues. Synthetic Communications, 48(8), 839–875. View Source
